2-(5-Chloro-3-oxo-1,2-dihydroinden-2-yl)acetic acid
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Overview
Description
2-(5-Chloro-3-oxo-1,2-dihydroinden-2-yl)acetic acid is an organic compound that belongs to the class of indenone derivatives This compound is characterized by the presence of a chloro substituent at the 5-position and an acetic acid moiety attached to the 2-position of the indenone ring
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that n-nitrosamines, a group of compounds that en300-7438600 might be related to, can form as impurities in the process of chemical drug production . Following drug administration, oxidation of the N-Nitrosamine species by cytochrome P450 leads to downstream production of cancerogenic diazonium salts that damage DNA by alkylation of susceptible nucleobases .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
It’s known that n-nitrosamines, a group of compounds that en300-7438600 might be related to, can lead to the production of cancerogenic diazonium salts that damage dna .
Action Environment
It’s also worth noting that compounds with similar structures have been found to have a broad range of biological activities, suggesting potential therapeutic applications for EN300-7438600 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-3-oxo-1,2-dihydroinden-2-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-chloro-1,2-dihydroinden-3-one.
Formation of the Acetic Acid Moiety: The 5-chloro-1,2-dihydroinden-3-one is then reacted with a suitable acetic acid derivative under acidic or basic conditions to introduce the acetic acid moiety at the 2-position.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-3-oxo-1,2-dihydroinden-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indenone derivatives.
Scientific Research Applications
2-(5-Chloro-3-oxo-1,2-dihydroinden-2-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity of indenone derivatives.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(3-Oxo-1,2-dihydroinden-2-yl)acetic acid: Lacks the chloro substituent.
2-(5-Bromo-3-oxo-1,2-dihydroinden-2-yl)acetic acid: Contains a bromo substituent instead of chloro.
2-(5-Methyl-3-oxo-1,2-dihydroinden-2-yl)acetic acid: Contains a methyl substituent instead of chloro.
Uniqueness
2-(5-Chloro-3-oxo-1,2-dihydroinden-2-yl)acetic acid is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity. This makes it a valuable compound for specific applications where the chloro group plays a crucial role.
Properties
IUPAC Name |
2-(5-chloro-3-oxo-1,2-dihydroinden-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c12-8-2-1-6-3-7(4-10(13)14)11(15)9(6)5-8/h1-2,5,7H,3-4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVRSCHIGLBPLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C1C=CC(=C2)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1528568-88-8 |
Source
|
Record name | 2-(6-chloro-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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